Hederacoside C
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Overview
Description
Hederacoside C is a triterpenoid saponin primarily found in the leaves of the ivy plant (Hedera helix). It is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects. This compound has garnered significant interest in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hederacoside C is typically extracted from ivy leaves rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and water. The powdered ivy leaves are refluxed with a mixture of methanol and water, followed by filtration and concentration to obtain the crude extract .
Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction vessels and more efficient filtration systems. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to produce its aglycone, hederagenin.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized derivatives.
Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its solubility and biological activity.
Major Products: The major products formed from these reactions include hederagenin and various glycosylated derivatives, which may have different pharmacological properties .
Scientific Research Applications
Hederacoside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of triterpenoid saponins.
Industry: It is used in the formulation of cosmetic products for its skin-hydrating and anti-aging effects.
Mechanism of Action
Hederacoside C exerts its effects through several molecular pathways:
Anti-inflammatory Action: It inhibits the activation of the MAPK/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Expectorant Action: It enhances the secretion of mucus in the respiratory tract, facilitating the expulsion of phlegm.
Barrier Function: this compound promotes the expression of tight junction proteins, thereby strengthening the intestinal barrier.
Comparison with Similar Compounds
Hederacoside C is often compared with other triterpenoid saponins such as α-hederin and hederasaponin B.
α-Hederin: Similar to this compound, α-hederin is known for its expectorant and anti-inflammatory properties.
Hederasaponin B: This compound also shares similar pharmacological properties but differs in its glycosylation pattern, which can affect its solubility and bioavailability.
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDIBJJJRNDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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